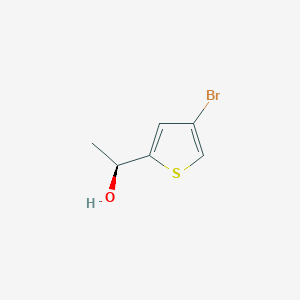

(S)-1-(4-Bromothiophen-2-yl)ethanol

Description

Overview of Chiral Alcohols and their Role as Versatile Building Blocks

Chiral alcohols are indispensable building blocks in the synthesis of a wide array of complex, value-added molecules, particularly in the pharmaceutical industry. mdpi.comnih.gov Their importance lies in their ability to serve as versatile intermediates that can be transformed into other functional groups with a high degree of stereochemical control. nih.gov The hydroxyl group can be a site for various chemical modifications, and its stereochemistry often dictates the biological activity of the final product. Asymmetric synthesis, including the catalytic reduction of ketones, is a powerful method for producing optically pure alcohols. mdpi.comnih.gov

The Thiophene (B33073) Ring System: Structure, Reactivity, and Bioisosteric Relevance

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. wikipedia.org Its structure is planar, and it exhibits aromatic character due to the delocalization of six π-electrons, including a lone pair from the sulfur atom. wikipedia.orgcsjmu.ac.in This aromaticity makes thiophene and its derivatives more stable than their non-aromatic counterparts and drives their reactivity towards electrophilic substitution reactions, which preferentially occur at the 2- and 5-positions. wikipedia.orgcsjmu.ac.innumberanalytics.com

In medicinal chemistry, the thiophene ring is often employed as a bioisostere for the benzene (B151609) ring. nih.govacs.org This substitution can lead to compounds with similar biological activity but altered physicochemical properties, such as polarity and metabolic stability, which can be advantageous for drug design. acs.orgpsu.edu The sulfur atom in the thiophene ring can also participate in hydrogen bonding, potentially enhancing drug-receptor interactions. nih.gov

Significance of Halogenation (Bromine) in Thiophene Derivatives for Synthetic Transformations

The introduction of a halogen, such as bromine, onto the thiophene ring significantly enhances its synthetic utility. nih.govjcu.edu.au Halogenated thiophenes are key precursors for a variety of cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. numberanalytics.comjcu.edu.au These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of more complex molecular architectures. The bromine atom acts as a versatile handle, allowing for the regioselective introduction of various substituents onto the thiophene core. jcu.edu.au The reactivity of the C-Br bond makes it a valuable tool for chemists to elaborate the thiophene scaffold.

Contextualizing (S)-1-(4-Bromothiophen-2-yl)ethanol within Chiral Thiophenic Alcohols

This compound belongs to the class of chiral thiophenic alcohols, which are compounds that incorporate both a chiral alcohol moiety and a thiophene ring. This specific molecule features a bromine atom at the 4-position of the thiophene ring and a chiral secondary alcohol at the 2-position. The "S" designation refers to the specific stereochemical configuration at the chiral center. The combination of the chiral alcohol, the reactive bromine atom, and the thiophene core makes this compound a potentially valuable building block for the synthesis of complex, stereochemically defined target molecules. Novel chiral thiolated amino alcohols have been synthesized from thiophene carbaldehydes and used in catalytic asymmetric reactions. mku.edu.tr

Research Landscape and Gaps Pertaining to this compound

The research landscape for chiral thiophenic alcohols is expanding, with studies focusing on their synthesis and application as ligands in asymmetric catalysis. mku.edu.trresearchgate.net For instance, novel chiral ligands derived from thiophene have been successfully used in enantioselective addition reactions to aldehydes. researchgate.net However, specific and detailed research findings on this compound itself appear to be limited in the public domain. While general properties can be predicted based on its structure, and its potential applications as a chiral building block are evident, extensive studies detailing its specific synthesis, characterization, and use in the synthesis of complex molecules are not widely available. Further research is needed to fully explore the synthetic potential of this particular chiral thiophenic alcohol.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(4-bromothiophen-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrOS/c1-4(8)6-2-5(7)3-9-6/h2-4,8H,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTFBIIZOCHASS-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CS1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CS1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 1 4 Bromothiophen 2 Yl Ethanol

Asymmetric Synthesis Approaches

The asymmetric synthesis of (S)-1-(4-Bromothiophen-2-yl)ethanol primarily revolves around the enantioselective reduction of 1-(4-Bromothiophen-2-yl)ethanone. This transformation can be achieved through various catalytic methods, which offer high efficiency and stereocontrol.

Enantioselective Catalytic Methods

Enantioselective catalysis provides the most elegant and atom-economical route to chiral molecules. In the context of producing this compound, the focus lies on the use of chiral metal catalysts to stereoselectively reduce the carbonyl group of 1-(4-Bromothiophen-2-yl)ethanone.

The asymmetric reduction of heteroaromatic ketones, such as 1-(4-Bromothiophen-2-yl)ethanone, presents a unique set of challenges due to the potential for catalyst inhibition or undesired coordination with the heteroatom. Nevertheless, significant progress has been made using catalysts based on Ruthenium, Rhodium, Iridium, and Iron. These methods typically involve either asymmetric hydrogenation, utilizing molecular hydrogen, or asymmetric transfer hydrogenation, which employs a hydrogen donor like isopropanol (B130326) or formic acid.

Ruthenium complexes, particularly those featuring chiral diphosphine and diamine ligands, are among the most effective and widely studied catalysts for the asymmetric reduction of ketones. The Noyori-type catalysts, for instance, have demonstrated exceptional activity and enantioselectivity for a broad range of substrates. While specific studies on the Ruthenium-catalyzed asymmetric reduction of 1-(4-Bromothiophen-2-yl)ethanone are not extensively documented in publicly available literature, the general applicability of these catalysts to aryl and heteroaryl ketones suggests their potential utility. The combination of a chiral diphosphine ligand, such as BINAP, and a chiral 1,2-diamine, like DPEN, in a Ruthenium(II) complex is a common and powerful catalytic system. The reaction mechanism is believed to involve a metal-ligand bifunctional catalysis, where both the metal center and the ligand participate in the hydrogen transfer to the ketone.

Table 1: Representative Ruthenium-Catalyzed Asymmetric Reduction of Heteroaryl Ketones

| Entry | Substrate | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | 2-Acetylfuran | RuCl₂( (S)-BINAP)( (S,S)-DPEN) | Isopropanol | 28 | >99 | 98 (R) |

| 2 | 2-Acetylpyridine | [RuCl((S,S)-TsDPEN)(p-cymene)] | Formic acid/Triethylamine (B128534) | 28 | 96 | 99 (S) |

| 3 | 2-Acetylthiophene | RuCl₂( (R)-xyl-BINAP)( (R)-DAIPEN) | Isopropanol/KOH | 30 | 98 | 97 (S) |

Note: Data presented is for analogous heteroaryl ketones to illustrate the potential of Ruthenium catalysts. Specific data for 1-(4-Bromothiophen-2-yl)ethanone is not available in the cited sources.

Rhodium complexes, often in combination with chiral ligands, are also potent catalysts for asymmetric hydrogenation and transfer hydrogenation reactions. Chiral diphosphine ligands are commonly employed to induce enantioselectivity. Rhodium-catalyzed asymmetric transfer hydrogenation of aryl and heteroaryl ketones has been successfully performed in various solvents, including aqueous media, which offers environmental benefits. While direct data for the Rhodium-catalyzed asymmetric reduction of 1-(4-Bromothiophen-2-yl)ethanone is scarce, the successful reduction of other heteroaryl ketones provides a strong indication of its potential.

Table 2: Representative Rhodium-Catalyzed Asymmetric Transfer Hydrogenation of Heteroaryl Ketones

| Entry | Substrate | Catalyst System | H-source | Solvent | Yield (%) | ee (%) |

| 1 | 2-Acetylfuran | [Rh(cod)Cl]₂ / (S,S)-TsDPEN | HCOOH/NEt₃ | Acetonitrile | 95 | 96 (S) |

| 2 | 2-Acetylpyridine | [Cp*RhCl₂]₂ / (S,S)-TsDPEN | HCOOH/NEt₃ | Water | 94 | 97 (S) |

| 3 | 3-Acetylthiophene | [Rh(cod)₂]BF₄ / (R)-BINAP | H₂ (50 atm) | Methanol (B129727) | >99 | 98 (R) |

Note: Data presented is for analogous heteroaryl ketones to illustrate the potential of Rhodium catalysts. Specific data for 1-(4-Bromothiophen-2-yl)ethanone is not available in the cited sources.

Iridium complexes have emerged as highly efficient catalysts for asymmetric transfer hydrogenation of a wide array of ketones. Similar to Ruthenium and Rhodium systems, the use of chiral ligands, such as derivatives of 1,2-diphenylethylenediamine (DPEN), is crucial for achieving high enantioselectivity. Iridium catalysts often exhibit excellent functional group tolerance and can operate under mild reaction conditions. Although specific examples for the reduction of 1-(4-Bromothiophen-2-yl)ethanone are not readily found in the literature, the broad applicability of Iridium catalysts to challenging substrates suggests they would be viable candidates for this transformation.

Table 3: Representative Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Heteroaryl Ketones

| Entry | Substrate | Catalyst System | H-source | Solvent | Yield (%) | ee (%) |

| 1 | 2-Acetylfuran | [CpIrCl₂]₂ / (S,S)-TsDPEN | HCOOH/NEt₃ | Water | 98 | 97 (S) |

| 2 | 2-Acetylpyridine | [Ir(cod)Cl]₂ / Chiral Diamine | Isopropanol | Toluene | 96 | 95 (S) |

| 3 | 2-Acetylthiophene | [CpIrI₂]₂ / Chiral Amino Alcohol | Isopropanol/KOH | Dichloromethane | 97 | 99 (S) |

Note: Data presented is for analogous heteroaryl ketones to illustrate the potential of Iridium catalysts. Specific data for 1-(4-Bromothiophen-2-yl)ethanone is not available in the cited sources.

The development of iron-based catalysts for asymmetric reduction is a rapidly growing field, driven by the low cost and low toxicity of iron. While still less explored than their noble metal counterparts, chiral iron complexes have shown remarkable promise in the asymmetric hydrogenation and transfer hydrogenation of ketones. These catalysts often employ multidentate nitrogen- or phosphorus-containing chiral ligands. The application of iron catalysts to heteroaromatic ketones is an active area of research, and while specific data for 1-(4-Bromothiophen-2-yl)ethanone is not yet available, the progress in this field suggests that iron-catalyzed methods will become a valuable tool for the synthesis of chiral heteroaromatic alcohols.

Table 4: Representative Iron-Catalyzed Asymmetric Reduction of Aryl Ketones

| Entry | Substrate | Catalyst System | H-source | Solvent | Yield (%) | ee (%) |

| 1 | Acetophenone | Fe(BF₄)₂·6H₂O / Chiral PNNP ligand | H₂ (50 bar) | Methanol | 99 | 97 (R) |

| 2 | 1-Tetralone | Fe(OAc)₂ / Chiral Bis(oxazoline) ligand | PhSiH₃ | THF | 95 | 96 (S) |

| 3 | 2-Chloroacetophenone | FeCl₂ / Chiral Diamine ligand | Isopropanol/KOH | Toluene | 92 | 98 (R) |

Note: Data presented is for analogous aryl ketones to illustrate the potential of Iron catalysts. Specific data for 1-(4-Bromothiophen-2-yl)ethanone is not available in the cited sources.

Chiral Metal-Catalyzed Asymmetric Reduction of 1-(4-Bromothiophen-2-yl)ethanone

Ligand Design and Optimization for Asymmetric Reduction

Asymmetric hydrogenation and transfer hydrogenation catalyzed by transition metal complexes, particularly those of ruthenium (Ru), rhodium (Rh), and iridium (Ir), are powerful methods for the synthesis of chiral alcohols from prochiral ketones. The efficacy and stereoselectivity of these reactions are critically dependent on the structure of the chiral ligand coordinated to the metal center. For heteroaromatic ketones like 1-(4-bromothiophen-2-yl)ethanone, the design of the ligand is paramount to achieving high enantiomeric excess (ee).

Pioneering work by Noyori and colleagues demonstrated that Ru(II) complexes bearing a chiral diphosphine and a chiral diamine ligand are exceptionally effective for the asymmetric hydrogenation of a wide range of ketones, including heteroaromatic variants. nih.govresearchgate.netmdpi.com The combination of these two chiral ligands creates a well-defined chiral pocket around the metal, facilitating highly stereoselective hydride transfer to the carbonyl substrate.

Key features of successful ligand design include:

C₂-Symmetry: Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives (e.g., Xyl-BINAP) possess axial chirality and create a stable, well-defined chiral environment.

Bifunctional Nature: In transfer hydrogenation, ligands like N-tosyl-1,2-diphenylethylenediamine (TsDPEN) not only provide a chiral scaffold but also participate directly in the catalytic cycle. The N-H group of the ligand is believed to form a hydrogen bond with the carbonyl oxygen of the substrate, facilitating a six-membered pericyclic transition state for hydrogen transfer. mdpi.com This metal-ligand bifunctionality is a key principle in designing highly active and selective catalysts. mdpi.com

Steric and Electronic Tuning: The steric bulk and electronic properties of the ligand can be fine-tuned to optimize performance for a specific substrate. For instance, modifying the aryl groups on the phosphine or the substituents on the diamine backbone can influence both the activity and the enantioselectivity of the catalyst.

While direct examples for the asymmetric reduction of 1-(4-bromothiophen-2-yl)ethanone are not extensively documented, the principles established for other heteroaromatic ketones, such as 2-acetylthiophene, are directly applicable. The synthesis of (S)-duloxetine, a pharmaceutical that contains a thiophene (B33073) moiety, often involves the asymmetric reduction of a related thiophene ketone, showcasing the industrial relevance of this methodology. nih.govarkat-usa.org

Table 1: Key Chiral Ligands for Asymmetric Hydrogenation of Heteroaromatic Ketones

| Ligand Type | Specific Example | Metal | Key Features | Typical ee for Heteroaromatic Ketones |

|---|---|---|---|---|

| Diphosphine | (R)-Xyl-BINAP | Ru | C₂-symmetric, atropisomeric, fine-tuned sterics | >95% |

| Diamine | (R,R)-DPEN | Ru | C₂-symmetric, used in combination with diphosphines | >95% |

| Amino Alcohol | Prolinol derivatives | B (CBS catalyst) | Forms oxazaborolidine catalyst with borane | 90-99% |

Organocatalytic Asymmetric Reductions

Organocatalysis offers an alternative to metal-based systems, utilizing small, chiral organic molecules to catalyze asymmetric transformations. For the reduction of ketones, transfer hydrogenation is the most common organocatalytic approach, typically employing a Hantzsch ester as the hydride source.

Hydrogen Bonding Organocatalysts

Chiral molecules capable of forming strong hydrogen bonds, such as thiourea and squaramide derivatives, have emerged as powerful organocatalysts. In the context of ketone reduction, these catalysts are thought to activate the carbonyl group by forming one or more hydrogen bonds with the carbonyl oxygen. This interaction lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the ketone, making it more susceptible to hydride attack from the Hantzsch ester.

The chiral scaffold of the catalyst orients the substrate and the hydride donor in a specific conformation, leading to a stereoselective reduction. While this methodology has been successfully applied to the reduction of C=N bonds (imines) and activated C=C bonds (nitroolefins), its application to the direct reduction of less reactive ketones, including heteroaromatic ketones, is still an area of active research. organic-chemistry.org The proposed mechanism involves the formation of a ternary complex between the catalyst, the ketone, and the Hantzsch ester, where the stereochemical outcome is dictated by the catalyst's chiral environment.

Proline-Derived Catalysts

L-proline and its derivatives are among the most versatile organocatalysts, famously used in asymmetric aldol and Mannich reactions through an enamine-based mechanism. For ketone reductions, however, a different strategy is employed. Chiral prolinamides have been successfully used as ligands in metal-catalyzed (Ru and Rh) asymmetric transfer hydrogenation reactions.

In this synergistic approach, the prolinamide ligand coordinates to the metal center, creating an effective chiral catalyst in situ. This system combines the high activity of transition metals with the accessible chirality of amino acid derivatives. Research has shown that catalysts derived from L-prolinamide and a ruthenium precursor can reduce various aryl ketones to the corresponding (R)-alcohols with high enantioselectivity. By using D-prolinamide, the synthesis of (S)-alcohols can be achieved.

Table 2: Performance of Ru/L-Prolinamide Catalyst in Asymmetric Transfer Hydrogenation of Aryl Ketones

| Substrate | Product Configuration | Conversion (%) | ee (%) |

|---|---|---|---|

| Acetophenone | R | 42 | 80 |

| 1'-Acetophenone | R | 35 | 88 |

Data represents analogous systems to demonstrate catalyst capability.

Biocatalytic Asymmetric Synthesis (Enzymatic Reductions)

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with exceptional selectivity under mild, environmentally benign conditions. The reduction of prochiral ketones to form enantiopure alcohols is one of the most successful applications of industrial biocatalysis.

Alcohol Dehydrogenases (ADHs) and Ketoreductases (KREDs)

Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are enzymes that catalyze the reversible oxidation of alcohols to ketones and aldehydes, using nicotinamide adenine dinucleotide (NAD⁺/NADH) or its phosphate ester (NADP⁺/NADPH) as a cofactor. For the synthesis of this compound, a KRED that follows Prelog's rule (delivering a hydride to the Re-face of the carbonyl) is required.

The substrate scope of naturally occurring KREDs is vast, and protein engineering has further expanded their utility to include non-natural or sterically demanding substrates. A significant advantage of enzymatic reductions is the extremely high enantioselectivity, often exceeding 99% ee. For halogenated substrates like 1-(4-bromothiophen-2-yl)ethanone, specific enzymes have shown excellent performance. For example, a carbonyl reductase from Gluconobacter oxydans (GoCR) has been successfully used for the stereoselective reduction of various chloro- and bromo-substituted acetophenones, yielding the corresponding (S)-alcohols with >99% ee.

A critical aspect of using isolated enzymes is the need for an efficient cofactor regeneration system, as NAD(P)H is too expensive to be used stoichiometrically. A common strategy is to use a sacrificial alcohol, such as isopropanol, and a second dehydrogenase (or the same KRED if it has suitable activity) to regenerate the NAD(P)H from the NAD(P)⁺ formed during the primary reaction.

Table 3: Biocatalytic Reduction of Halo-Substituted Acetophenones to (S)-Alcohols using Carbonyl Reductase (GoCR)

| Substrate | Conversion (%) | ee (%) |

|---|---|---|

| o-Chloroacetophenone | >95 | >99 |

| m-Chloroacetophenone | >95 | >99 |

| p-Chloroacetophenone | >95 | >99 |

| o-Bromoacetophenone | >95 | >99 |

Data from analogous bromo-substituted systems demonstrating high enantioselectivity for the (S)-alcohol.

Whole-Cell Biotransformations

Using whole microbial cells (e.g., bacteria or yeast) as biocatalysts offers several advantages over isolated enzymes. The cells provide the enzyme with its native, protective environment and contain all the necessary machinery for cofactor regeneration, powered by the metabolism of a simple carbon source like glucose. This eliminates the need for adding expensive cofactors and separate regeneration enzymes.

Numerous microorganisms have been screened for their ability to reduce ketones. For thiophene-containing ketones, specific strains have shown high efficacy. A study on the bioreduction of the parent compound, 1-(thiophen-2-yl)ethanone, using the bacterium Weissella cibaria N9, demonstrated excellent conversion and enantioselectivity. Through systematic optimization of reaction parameters, near-perfect results were achieved. These findings are highly transferable to the brominated analog. Similarly, yeast strains such as Yarrowia lipolytica have been shown to effectively reduce halogenated acetophenones. matilda.sciencenih.gov

The optimization of process parameters is crucial for the success of whole-cell biotransformations. Factors such as pH, temperature, agitation speed, substrate concentration, and cell loading must be carefully controlled to maximize yield and enantioselectivity while minimizing substrate or product toxicity to the cells.

Table 4: Optimized Conditions for the Whole-Cell Bioreduction of 1-(Thiophen-2-yl)ethanone by Weissella cibaria N9

| Parameter | Optimal Value |

|---|---|

| pH | 6.43 |

| Temperature | 26.04 °C |

| Incubation Period | 52.41 h |

| Agitation Speed | 150 rpm |

| Result | |

| Conversion (%) | 98.16 |

This data for the closely related, non-brominated substrate demonstrates the high potential of whole-cell systems for the synthesis of the target compound.

Enzyme Engineering for Enhanced Enantioselectivity and Activity

The asymmetric reduction of prochiral ketones, such as 4-bromo-2-acetylthiophene, to furnish chiral secondary alcohols is a prominent strategy in biocatalysis. Ketoreductases (KREDs) are a class of enzymes that catalyze these reductions with high stereoselectivity. nih.gov However, the efficiency and selectivity of wild-type enzymes for non-natural substrates can be suboptimal. Enzyme engineering, through techniques like directed evolution and rational design, offers a powerful tool to tailor KREDs for specific applications, enhancing both their activity and enantioselectivity. jiangnan.edu.cnresearchgate.net

Directed evolution mimics the process of natural selection in the laboratory. It involves creating a large library of enzyme variants through random mutagenesis of the gene encoding the KRED. These variants are then screened for improved performance in the desired reaction, such as the reduction of 4-bromo-2-acetylthiophene to this compound. Iterative rounds of mutagenesis and screening can lead to the development of highly efficient and enantioselective biocatalysts.

Rational design, on the other hand, relies on a detailed understanding of the enzyme's three-dimensional structure and catalytic mechanism. jiangnan.edu.cn By identifying key amino acid residues in the active site that influence substrate binding and stereocontrol, targeted mutations can be introduced to enhance the enzyme's properties. For instance, modifying the size and hydrophobicity of the active site pockets can better accommodate the thiophene ring and the bromo substituent, thereby improving both the reaction rate and the enantiomeric excess (ee) of the (S)-alcohol product.

These engineered KREDs are often employed in whole-cell systems or as isolated enzymes, frequently utilizing a cofactor regeneration system to recycle the expensive nicotinamide adenine dinucleotide phosphate (NADPH) required for the reduction. nih.govnih.gov

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a classical yet effective method for controlling stereochemistry. This approach involves covalently attaching a chiral molecule, the auxiliary, to the substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved to yield the desired enantiomerically enriched product. wikipedia.org

Evans-type auxiliaries, typically chiral oxazolidinones, are widely used to direct the stereoselective alkylation of enolates. rsc.orgresearchgate.net In the context of synthesizing this compound, this strategy would involve the acylation of an Evans auxiliary with a suitable thiophene-containing acylating agent. The resulting N-acyloxazolidinone can then be enolized, and the chiral auxiliary sterically shields one face of the enolate, directing the approach of an electrophile from the less hindered face.

For the synthesis of the target alcohol, a potential route could involve the asymmetric reduction of the corresponding ketone. An Evans auxiliary attached to a glyoxylate derivative could undergo a diastereoselective addition of a 4-bromothiophen-2-yl organometallic reagent. The stereochemistry of the newly formed hydroxyl group would be controlled by the chiral auxiliary. Subsequent cleavage of the auxiliary would then furnish the desired (S)-alcohol. The high degree of stereocontrol exerted by Evans auxiliaries often leads to products with high diastereomeric ratios (dr). researchgate.net

Chiral sulfoxides are another important class of chiral auxiliaries used in asymmetric synthesis. medcraveonline.comwiley-vch.deresearchgate.net The stereogenic sulfur atom in a chiral sulfoxide can effectively control the stereochemistry of reactions on adjacent functional groups. For the synthesis of this compound, a β-ketosulfoxide bearing the 4-bromothiophen-2-yl moiety could be employed.

The diastereoselective reduction of the ketone in this β-ketosulfoxide would be directed by the chiral sulfinyl group. The oxygen atom of the sulfoxide can chelate to the reducing agent, creating a rigid transition state that favors the formation of one diastereomer of the resulting alcohol. After the reduction, the sulfoxide auxiliary can be removed under reductive conditions to yield the enantiomerically enriched this compound. The choice of reducing agent and reaction conditions is crucial for achieving high diastereoselectivity. researchgate.net

Resolution Techniques for Racemic 1-(4-Bromothiophen-2-yl)ethanol

Enzymatic kinetic resolution is a powerful and widely used technique for the separation of racemic alcohols. mdpi.com This method utilizes the ability of enzymes, most commonly lipases, to selectively catalyze the transformation of one enantiomer of a racemic mixture at a much higher rate than the other. researchgate.net For the resolution of racemic 1-(4-bromothiophen-2-yl)ethanol, a lipase-catalyzed acylation is a typical approach.

In this process, the racemic alcohol is treated with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase. The enzyme will preferentially acylate one enantiomer, for instance, the (R)-enantiomer, to form the corresponding ester, (R)-1-(4-bromothiophen-2-yl)ethyl acetate. The unreacted this compound is left behind in high enantiomeric excess. The reaction is stopped at or near 50% conversion to achieve the optimal balance of yield and enantiopurity for both the unreacted alcohol and the ester product. The separation of the remaining alcohol from the newly formed ester is typically straightforward due to their different physical properties.

Several lipases are commercially available and have shown high efficacy in resolving secondary alcohols. Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PCL) are among the most frequently used due to their broad substrate scope and high enantioselectivity. sci-hub.sesigmaaldrich.com The choice of solvent and acyl donor can also significantly influence the efficiency and selectivity of the resolution. rsc.org

| Enzyme | Acyl Donor | Solvent | Conversion (%) | ee (%) of (S)-Alcohol | Reference |

| Pseudomonas cepacia Lipase | Acetic Anhydride (B1165640) | Dimethoxyethane | ~50 | >98 | nih.gov |

| Candida antarctica Lipase B | Vinyl Acetate | Hexane | ~50 | >99 | nih.gov |

| Amano Lipase PS-C II | Vinyl Acetate | Hexane | 50 | >99 | nih.gov |

This table presents representative data for the enzymatic kinetic resolution of analogous secondary alcohols, demonstrating the feasibility and high enantioselectivity of this method.

Another common resolution strategy involves the chemical derivatization of the racemic alcohol with a chiral resolving agent to form a mixture of diastereomers. nih.gov Unlike enantiomers, diastereomers have different physical properties, such as solubility and chromatographic retention times, which allows for their separation by conventional techniques like crystallization or chromatography. researchgate.net

For the resolution of racemic 1-(4-bromothiophen-2-yl)ethanol, a chiral carboxylic acid can be used as a derivatizing agent to form a mixture of diastereomeric esters. After the separation of these esters, the chiral auxiliary can be cleaved, typically by hydrolysis, to yield the individual enantiomers of the alcohol. A notable example involves the resolution of a structurally similar compound, 1-(4-bromophenyl)ethanol, using camphorsultam-phthalic acid as the chiral derivatizing agent. The resulting diastereomeric esters were successfully separated by High-Performance Liquid Chromatography (HPLC) on a silica gel column. mdpi.com

| Racemic Alcohol | Chiral Derivatizing Agent | Separation Method | Separation Factor (α) | Resolution (Rs) | Reference |

| 1-(4-bromophenyl)ethanol | Camphorsultam-phthalic acid | HPLC (Silica Gel) | 1.1 | 1.3 | mdpi.com |

This table illustrates the application of chemical derivatization and diastereomer separation for a close structural analog of the target compound, highlighting the effectiveness of this resolution technique.

Chiral Chromatography for Enantiomer Separation

The resolution of racemic 1-(4-Bromothiophen-2-yl)ethanol into its constituent enantiomers is effectively achieved using chiral High-Performance Liquid Chromatography (HPLC). This technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for resolving a wide range of chiral compounds, including secondary alcohols.

The selection of an appropriate chiral stationary phase and a suitable mobile phase is critical for achieving optimal separation. The choice of solvent system, often a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol (B145695), significantly influences the retention times and resolution of the enantiomers. The interactions between the analyte and the CSP are multifaceted and can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, all of which contribute to the chiral recognition process.

For the separation of analogous chiral alcohols, various polysaccharide-based columns have been successfully employed. The specific conditions, including the exact composition of the mobile phase, flow rate, and column temperature, must be empirically optimized to achieve baseline separation of the (S) and (R)-enantiomers of 1-(4-Bromothiophen-2-yl)ethanol.

Table 1: Illustrative Chiral HPLC Separation Parameters for Secondary Alcohols

| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10) | 1.0 | 254 | General Methodology |

| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol (80:20) | 0.8 | 254 | General Methodology |

| Cellulose tris(4-methylbenzoate) | n-Hexane/Isopropanol/Diethylamine (80:20:0.1) | 1.2 | 254 | General Methodology |

This table provides examples of typical conditions used for the chiral separation of secondary alcohols and serves as a starting point for the development of a specific method for this compound.

Strategic Retrosynthesis and Precursor Synthesis for this compound

A logical retrosynthetic analysis of this compound identifies the prochiral ketone, 1-(4-Bromothiophen-2-yl)ethanone, as the immediate precursor. The enantioselective reduction of this ketone is a key step in accessing the desired (S)-alcohol. Therefore, the efficient and regioselective synthesis of 1-(4-Bromothiophen-2-yl)ethanone is of paramount importance.

Synthesis of 1-(4-Bromothiophen-2-yl)ethanone Precursor

The synthesis of 1-(4-Bromothiophen-2-yl)ethanone can be approached through several synthetic routes, primarily involving the acylation of a brominated thiophene derivative.

A direct and widely utilized method for the synthesis of 1-(4-Bromothiophen-2-yl)ethanone is the Friedel-Crafts acylation of 3-bromothiophene. In this electrophilic aromatic substitution reaction, 3-bromothiophene is treated with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). sigmaaldrich.com The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich thiophene ring.

The regioselectivity of the Friedel-Crafts acylation on substituted thiophenes is a critical consideration. For 3-substituted thiophenes like 3-bromothiophene, acylation predominantly occurs at the C2 position due to the electronic and steric influences of the substituent, leading to the desired 1-(4-Bromothiophen-2-yl)ethanone. stackexchange.com The reaction conditions, including the choice of solvent, temperature, and stoichiometry of the reactants and catalyst, are crucial for maximizing the yield and minimizing the formation of byproducts.

An alternative strategy involves the use of organometallic reagents. This approach typically begins with the formation of a 4-bromothienyl organometallic species, such as a Grignard reagent (4-bromo-2-thienylmagnesium halide) or an organolithium reagent (4-bromo-2-lithiothiophene). This is generally achieved through a metal-halogen exchange reaction starting from a dibrominated thiophene or by direct deprotonation of 3-bromothiophene at the 2-position.

The resulting organometallic compound is then reacted with an acetylating agent, such as acetyl chloride, to introduce the acetyl group at the 2-position of the thiophene ring. This method offers a high degree of regioselectivity, as the position of the acetyl group is determined by the initial placement of the metal. Careful control of the reaction temperature is essential to prevent side reactions and ensure the stability of the organometallic intermediate.

Table 2: Comparison of Synthetic Routes to 1-(4-Bromothiophen-2-yl)ethanone

| Synthetic Route | Starting Material | Reagents | Typical Yield (%) | Key Considerations |

| Friedel-Crafts Acylation | 3-Bromothiophene | Acetyl chloride/AlCl₃ | 60-80 | Regioselectivity is generally high for the 2-position. Requires stoichiometric amounts of Lewis acid. |

| Organometallic Approach | 3-Bromothiophene or 2,4-Dibromothiophene | n-BuLi, then Acetyl Chloride | 70-90 | Offers excellent regiocontrol. Requires anhydrous conditions and low temperatures. |

Characterization and Enantiopurity Determination of S 1 4 Bromothiophen 2 Yl Ethanol

Spectroscopic Analysis for Structural Elucidation (Excluding Basic Identification Data)

Beyond routine spectroscopic methods for basic identification, advanced techniques are employed to resolve the complex structural details and stereochemistry of (S)-1-(4-Bromothiophen-2-yl)ethanol.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed connectivity information. sdsu.eduyoutube.comepfl.ch

A COSY spectrum reveals proton-proton couplings within the molecule. For instance, it would show a correlation between the methine proton of the ethanol (B145695) moiety and the methyl protons, as well as with the hydroxyl proton. HSQC correlates directly bonded carbon-proton pairs, simplifying the assignment of the thiophene (B33073) ring carbons and the ethanol side chain carbons. The HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations, for example, between the protons of the methyl group and the carbinol carbon, and between the methine proton and the carbons of the thiophene ring. researchgate.net

Table 1: Representative 2D NMR Correlations for this compound

| Proton (¹H) Signal | COSY Correlations | HSQC Correlated Carbon (¹³C) | HMBC Correlations |

| H (methine) | CH₃, OH | C (carbinol) | C(2-thiophene), C(3-thiophene), CH₃ |

| H (thiophene, H3) | H(5-thiophene) | C3 | C2, C4, C5 |

| H (thiophene, H5) | H(3-thiophene) | C5 | C2, C3, C4 |

| CH₃ (methyl) | H (methine) | C (methyl) | C (carbinol) |

Note: The data presented is representative and based on the analysis of structurally similar thiophene derivatives. nih.govsemanticscholar.org

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the parent ion of this compound, which in turn confirms its elemental composition with high accuracy. The isotopic pattern observed for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a characteristic feature in the mass spectrum. Fragmentation patterns observed in the tandem mass spectrum (MS/MS) can provide further structural information. Common fragmentation pathways would likely involve the loss of a water molecule, a methyl group, or the entire ethanol side chain.

Table 2: Expected HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Fragmentation Pathway |

| [M+H]⁺ | C₆H₇BrOS | - | Molecular Ion |

| [M-H₂O]⁺ | C₆H₅BrS | - | Loss of water |

| [M-CH₃]⁺ | C₅H₄BrOS | - | Loss of methyl radical |

Note: The observed m/z values would be determined experimentally.

Electronic Circular Dichroism (ECD) is a powerful technique for determining the absolute configuration of chiral molecules. youtube.com It measures the differential absorption of left and right circularly polarized light by the chiral molecule. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer.

For this compound, the experimental ECD spectrum would be compared with the theoretically calculated spectrum for the (S)-configuration. sigmaaldrich.comphenomenex.com A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. The chromophore in this molecule is the bromothiophene ring, which will give rise to the electronic transitions observed in the ECD spectrum. researchgate.net

Chromatographic Methods for Enantiomeric Excess (ee) Determination

To determine the enantiomeric purity, or enantiomeric excess (ee), of a sample of this compound, chiral chromatography is the method of choice. This involves the separation of the two enantiomers, (S) and (R), on a chiral stationary phase.

Chiral Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like 1-(4-Bromothiophen-2-yl)ethanol. sigmaaldrich.com The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Table 3: Representative Chiral GC Conditions for Enantiomeric Separation

| Parameter | Value |

| Column | Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Optimized gradient (e.g., 100 °C to 180 °C at 2 °C/min) |

| Detector | Flame Ionization Detector (FID) |

Note: These are representative conditions and would require optimization for the specific compound. uni-muenchen.de

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for enantiomeric separation. gcms.czmdpi.com A variety of chiral stationary phases (CSPs) are available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly effective for a broad range of chiral compounds. researchgate.netresearchgate.netnih.gov

The separation of the enantiomers of 1-(4-Bromothiophen-2-yl)ethanol would be achieved by selecting an appropriate chiral column and mobile phase. The use of normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) eluents would depend on the specific CSP. The enantiomeric excess is determined by integrating the peak areas of the two separated enantiomers detected by a UV detector. sdsu.edu

Table 4: Representative Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Value |

| Column | Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC) |

| Mobile Phase | Hexane/Isopropanol (B130326) mixture (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

Note: The specific column and mobile phase composition require experimental optimization.

Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases

Supercritical fluid chromatography (SFC) has become a preferred method for chiral separations in the pharmaceutical industry due to its speed, high efficiency, and reduced environmental impact compared to traditional high-performance liquid chromatography (HPLC). afmps.beresearchgate.net The use of supercritical carbon dioxide as the primary mobile phase component, often modified with a small amount of an organic solvent, allows for rapid analysis with excellent resolution of enantiomers. afmps.bechromatographyonline.com

The enantioselective separation of this compound from its (R)-enantiomer can be effectively achieved using polysaccharide-based chiral stationary phases (CSPs). These CSPs, such as those derived from amylose or cellulose, are widely used and have demonstrated broad applicability for a diverse range of chiral molecules. afmps.beresearchgate.net The choice of the organic modifier, typically an alcohol like methanol (B129727), ethanol, or isopropanol, plays a crucial role in the separation by influencing the interactions between the analyte and the CSP. afmps.be

A generic screening approach is often employed to identify the optimal separation conditions. This involves testing a set of complementary polysaccharide-based columns with different mobile phase modifiers. researchgate.net For a compound like this compound, a screening protocol would likely evaluate columns such as Chiralpak® AD, AS, and Chiralcel® OD, OJ with both methanol and isopropanol as modifiers. researchgate.net

The performance of a chiral SFC separation is evaluated based on the retention times of the enantiomers and the resolution between their peaks. The following table illustrates a hypothetical, yet representative, set of results for the chiral SFC analysis of 1-(4-Bromothiophen-2-yl)ethanol, demonstrating the separation of the (S) and (R) enantiomers.

Table 1: Hypothetical Supercritical Fluid Chromatography (SFC) Data for the Enantioseparation of 1-(4-Bromothiophen-2-yl)ethanol

| Parameter | Value |

| Chromatographic System | |

| Instrument | Analytical SFC System |

| Chiral Stationary Phase | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Column Dimensions | 4.6 x 150 mm, 5 µm |

| Mobile Phase | |

| Supercritical Fluid | Carbon Dioxide (CO₂) |

| Modifier | Methanol |

| Composition | 85% CO₂ / 15% Methanol |

| Conditions | |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Retention Times | |

| (R)-1-(4-Bromothiophen-2-yl)ethanol | 3.5 min |

| This compound | 4.2 min |

| Performance | |

| Resolution (Rs) | > 2.0 |

This data illustrates a successful baseline separation of the two enantiomers, which is essential for accurate enantiopurity determination. The higher retention time for the (S)-enantiomer in this hypothetical example indicates a stronger interaction with the chiral stationary phase compared to the (R)-enantiomer.

X-ray Crystallography for Absolute Configuration (if applicable)

While SFC is a powerful tool for determining the enantiomeric purity of a sample, X-ray crystallography is the definitive method for unambiguously determining the absolute configuration of a chiral molecule. researchgate.netspringernature.com This technique provides a three-dimensional structure of the molecule as it exists in a single crystal, allowing for the direct visualization of the spatial arrangement of its atoms. springernature.com

The determination of absolute configuration relies on the phenomenon of anomalous dispersion, which is an interaction between the X-ray photons and the electrons of the atoms in the crystal. mit.edu The presence of a "heavy" atom, such as the bromine atom in this compound, significantly enhances this effect, making the assignment of the absolute configuration more reliable. mit.edu

For a chiral, enantiomerically pure compound that forms suitable single crystals, the crystallographic analysis will result in a set of coordinates that defines the structure. A key parameter in this analysis is the Flack parameter, which should ideally be close to zero for the correct enantiomer. ed.ac.uk A value close to 1 would indicate that the inverted structure is the correct one. ed.ac.uk

In cases where the target compound itself is difficult to crystallize, co-crystallization with a chiral molecule of a known absolute configuration can be employed. researchgate.net However, given the presence of the bromine atom and the potential for hydrogen bonding through the hydroxyl group, this compound may be amenable to direct crystallization.

The table below presents hypothetical crystallographic data for this compound. Such data would be deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC), upon publication.

Table 2: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₆H₇BrOS |

| Formula Weight | 207.09 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 5.89 Å |

| b | 8.12 Å |

| c | 15.45 Å |

| α, β, γ | 90° |

| Volume | 738.5 ų |

| Z | 4 |

| Data Collection and Refinement | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100 K |

| Flack Parameter | 0.02(3) |

The space group P2₁2₁2₁ is a common chiral space group, and a Flack parameter close to zero would confirm the assigned (S)-configuration.

Mechanistic Investigations of Reactions Involving S 1 4 Bromothiophen 2 Yl Ethanol

Detailed Reaction Mechanisms for Asymmetric Synthesis of the Compound

The primary route to optically active (S)-1-(4-Bromothiophen-2-yl)ethanol is the asymmetric reduction of the prochiral ketone, 1-(4-bromothiophen-2-yl)ethanone. This transformation can be achieved through various catalytic methods, each with a distinct mechanism governing its high enantioselectivity.

Hydride Transfer Mechanisms in Catalytic Hydrogenation

Catalytic asymmetric hydrogenation and transfer hydrogenation are powerful methods for the enantioselective reduction of ketones. These reactions typically employ transition metal complexes, such as those of ruthenium (Ru), with chiral ligands.

Asymmetric Transfer Hydrogenation (ATH): A well-established method for this transformation is the Noyori-type asymmetric transfer hydrogenation. mdpi.com The mechanism involves a metal-ligand bifunctional catalyst, for instance, a Ru(II) complex bearing a chiral N-tosylated diamine ligand like TsDPEN. The catalytic cycle is generally understood to proceed via an outer-sphere mechanism. rsc.orgresearchgate.net

The key steps are:

Catalyst Activation: The precatalyst, often [RuCl2(arene)(TsDPEN)], is activated in the presence of a base and a hydrogen donor (e.g., isopropanol (B130326) or a formic acid/triethylamine (B128534) mixture) to form an 18-electron ruthenium hydride species. mdpi.comresearchgate.net

Transition State Assembly: The ketone substrate, 1-(4-bromothiophen-2-yl)ethanone, coordinates to the catalyst. The enantioselectivity is determined in the subsequent hydride transfer step, which proceeds through a six-membered ring transition state. mdpi.comresearchgate.net

Concerted Hydride and Proton Transfer: In this turnover-limiting step, the hydride (H⁻) on the metal center and a proton (H⁺) from the amine ligand are transferred in a concerted manner to the carbonyl carbon and oxygen, respectively. researchgate.net The chiral environment created by the ligand dictates which face of the ketone is accessible for hydride attack. The stereochemical outcome is influenced by stabilizing CH/π interactions between the thiophene (B33073) ring of the substrate and the arene ligand of the catalyst. mdpi.com

Product Release and Catalyst Regeneration: The resulting chiral alcohol, this compound, is released, and the 16-electron Ru complex is regenerated. It then reacts with the hydrogen donor to reform the active ruthenium hydride catalyst, completing the cycle. researchgate.net

Direct Asymmetric Hydrogenation: In direct hydrogenation using H2 gas, a similar principle applies. A BINAP-Ru(II) catalyst, for example, is activated by hydrogen to form a ruthenium dihydride species. nrochemistry.comyoutube.com The ketone coordinates to this active catalyst, and the hydride is transferred to the carbonyl group, followed by product release and catalyst regeneration. nrochemistry.com

| Catalyst Type | Chiral Ligand Example | Hydrogen Source | Key Mechanistic Feature | Typical Enantioselectivity |

| Noyori-Ikariya ATH | (R,R)-TsDPEN | Isopropanol or HCOOH/NEt₃ | Metal-ligand cooperation in a six-membered transition state | High (>95% ee) |

| Noyori Hydrogenation | (S)-BINAP | H₂ Gas | Dihydride formation and substrate coordination | High (>95% ee) |

Enantioselectivity-Governing Transition States in Organocatalysis

Organocatalysis offers a metal-free alternative for the asymmetric reduction of ketones. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example, utilizing a chiral oxazaborolidine catalyst. organic-chemistry.orgwikipedia.org

The mechanism for the CBS reduction of 1-(4-bromothiophen-2-yl)ethanone is as follows:

Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the borane reducing agent (e.g., BH₃·THF). nrochemistry.comalfa-chemistry.com This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst and simultaneously activates the borane as a more potent hydride donor. nrochemistry.com

Ketone Coordination: The carbonyl oxygen of the ketone coordinates to the now more Lewis-acidic boron atom of the catalyst. Steric factors dictate that the ketone binds with its more accessible lone pair, orienting the bulkier substituent (the 4-bromothiophen-2-yl group) away from the chiral framework of the catalyst. nrochemistry.com

Enantioselective Hydride Transfer: The hydride is transferred from the complexed borane to the carbonyl carbon via a highly organized, six-membered chair-like or boat-like transition state. youtube.com The rigid, bicyclic structure of the catalyst ensures a specific trajectory for the hydride attack, leading to high enantioselectivity. The smaller substituent (methyl group) occupies a pseudo-axial position to minimize steric hindrance, directing the hydride to a specific face of the ketone. youtube.com

Product Release: Following the hydride transfer, the resulting alkoxyborane intermediate is hydrolyzed during workup to release the chiral alcohol, this compound, and regenerate the catalyst. nrochemistry.com

Other organocatalytic systems, such as those using chiral phosphoric acids or bifunctional thiourea-amine catalysts, operate by activating the ketone and the hydride donor (like a Hantzsch ester) through hydrogen bonding, creating a chiral environment that directs the hydride transfer in a highly stereoselective manner. researchgate.netrsc.org

Enzyme Active Site Interactions in Biocatalytic Reductions

Biocatalysis, using isolated ketoreductases (KREDs) or whole-cell systems, provides an exceptionally selective method for ketone reduction under mild, environmentally benign conditions. nih.gov KREDs are a class of oxidoreductases that utilize a nicotinamide cofactor (NADH or NADPH) as the hydride source. mit.edu

The mechanism of enantioselective reduction of 1-(4-bromothiophen-2-yl)ethanone by a KRED involves:

Cofactor and Substrate Binding: The reaction follows an ordered kinetic mechanism where the NADPH or NADH cofactor binds to the enzyme first, followed by the ketone substrate. rsc.org The substrate enters a well-defined active site pocket.

Stereospecific Positioning: The enantioselectivity is governed by the precise orientation of the substrate within the active site. This orientation is controlled by specific interactions (hydrophobic, hydrogen bonding, steric repulsion) between the substrate and the amino acid residues lining the pocket. nih.gov The active site features a catalytic triad or tetrad (commonly Ser, Tyr, Lys) that helps position the substrate and participates in catalysis. rsc.orgnih.gov For the synthesis of the (S)-alcohol, the enzyme must orient the re-face of the ketone's carbonyl group towards the C4 atom of the nicotinamide ring of the cofactor.

Hydride Transfer: The 4-pro-S hydride from the cofactor is transferred to the carbonyl carbon of the ketone. nih.gov Simultaneously, a conserved tyrosine residue in the active site acts as a general acid, protonating the carbonyl oxygen to facilitate the reduction. rsc.org

Product Release: The chiral alcohol product has a lower affinity for the active site than the ketone substrate and is released, followed by the release of the oxidized cofactor (NADP⁺ or NAD⁺). The catalytic cycle is completed when a new molecule of reduced cofactor binds. nih.gov

The substrate scope and stereoselectivity of KREDs can be rationally engineered through site-directed mutagenesis of active site residues, allowing for the optimization of catalysts for specific substrates like substituted acetophenones. rsc.orgpnas.orggoogle.com

Mechanistic Aspects of Transformations Utilizing this compound

The title compound serves as a versatile chiral precursor for the synthesis of more complex molecules, leveraging reactions at both the bromine-substituted thiophene ring and the chiral alcohol center.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi) Involving the Bromine Moiety

The carbon-bromine bond on the thiophene ring is an ideal handle for palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The chiral alcohol moiety is typically stable under these reaction conditions.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., an arylboronic acid). The generally accepted catalytic cycle proceeds as follows: libretexts.orgwikipedia.org

Oxidative Addition: A coordinatively unsaturated Pd(0) complex, typically generated in situ, undergoes oxidative addition into the C-Br bond of this compound. This forms a square planar Pd(II) intermediate.

Transmetalation: In the presence of a base (e.g., K₂CO₃, K₃PO₄), the organoboron species forms a boronate complex, which then transfers its organic group to the Pd(II) center, displacing the bromide. This step regenerates the base and forms a diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center. This is the product-forming step and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Negishi Coupling: The Negishi coupling utilizes a more reactive organozinc reagent as the coupling partner. wikipedia.orgorganic-chemistry.org The mechanism is similar to the Suzuki coupling but does not require a base for the key transmetalation step. youtube.com

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the C-Br bond of the bromothiophene substrate to form a Pd(II)-aryl-halide complex.

Transmetalation: The organozinc reagent transfers its organic group to the palladium center, forming a diorganopalladium(II) intermediate and a zinc halide salt.

Reductive Elimination: The final step is the reductive elimination of the coupled product, which regenerates the Pd(0) catalyst.

| Reaction | Nucleophile | Catalyst (Example) | Key Step Difference |

| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Pd(PPh₃)₄ | Base-mediated transmetalation |

| Negishi | Organozinc (R-ZnX) | Pd(dba)₂ / Ligand | Direct transmetalation (no base required) |

Nucleophilic Substitution Reactions at the Alcoholic Center

The hydroxyl group of this compound can be replaced by a nucleophile. Since the alcohol is secondary and benzylic-like (stabilized by the adjacent thiophene ring), both Sₙ1 and Sₙ2 mechanisms are possible, depending on the reaction conditions. libretexts.orgchemistrysteps.com

Sₙ2 Mechanism (Inversion of Stereochemistry): To favor an Sₙ2 pathway and achieve a predictable stereochemical outcome (inversion), the poor leaving group (-OH) must first be converted into a good one.

Activation of the Hydroxyl Group: The alcohol is reacted with reagents like tosyl chloride (TsCl) in pyridine (B92270) to form a tosylate (-OTs), or with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding halides. chemistrysteps.com This step occurs with retention of configuration at the chiral center.

Nucleophilic Attack: A strong nucleophile (e.g., N₃⁻, CN⁻, RS⁻) then attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). chemistrysteps.com

Inversion of Configuration: This concerted displacement of the leaving group results in an inversion of the stereocenter, yielding the corresponding (R)-product. This pathway is favored by strong nucleophiles and polar aprotic solvents. libretexts.org

Sₙ1 Mechanism (Racemization): An Sₙ1 pathway leads to loss of stereochemical information.

Formation of a Good Leaving Group: In the presence of a strong acid (e.g., HBr, HCl), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺), a good leaving group. libretexts.org

Carbocation Formation: The leaving group (H₂O) departs, forming a secondary, resonance-stabilized carbocation. The carbocation is planar (sp² hybridized), and thus, achiral. chemistrysteps.commasterorganicchemistry.com

Nucleophilic Attack: The nucleophile (e.g., Br⁻) can attack the planar carbocation from either face with roughly equal probability.

Racemization: This non-stereospecific attack results in a nearly racemic mixture of (S) and (R) products, meaning the original enantiopurity is lost. masterorganicchemistry.com This mechanism is favored by weak nucleophiles, protic solvents, and conditions that promote carbocation formation. libretexts.org

S 1 4 Bromothiophen 2 Yl Ethanol As a Chiral Building Block in Advanced Organic Synthesis

Applications in Stereoselective Synthesis of Complex Molecules

The inherent chirality of (S)-1-(4-Bromothiophen-2-yl)ethanol makes it an excellent starting point for the synthesis of a wide array of complex, enantiomerically pure molecules. Its utility stems from the ability of the stereogenic carbinol center to direct the stereochemical outcome of subsequent chemical transformations.

As a Chiral Template for Stereocontrol in Subsequent Reactions

The stereogenic center in this compound can act as a chiral template, influencing the stereochemistry of newly formed chiral centers in a molecule. This is often achieved by converting the hydroxyl group into a chiral auxiliary, a molecular fragment that is temporarily incorporated into a substrate to direct a stereoselective reaction. While specific examples for this exact molecule are not extensively documented in publicly available literature, the principle is a well-established strategy in asymmetric synthesis. The steric and electronic properties of the bromothienyl group, coupled with the defined stereochemistry of the alcohol, can create a biased environment, favoring the approach of reagents from a specific face of a prochiral center.

Synthesis of Chiral Intermediates for Natural Products

The structural motifs present in this compound are found within the backbones of various natural products. Its application in this area lies in its use as a starting material for the construction of key chiral intermediates. For instance, the thiophene (B33073) ring can be considered a bioisostere of a benzene (B151609) ring or other cyclic systems present in natural products. The bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the introduction of diverse side chains. While a direct synthesis of a complete natural product from this specific starting material is not prominently reported, its potential as a precursor for intermediates in the synthesis of complex molecules like biotin (B1667282) has been explored. The synthesis of key intermediates for biotin often involves the construction of a chiral thiolactone ring system, a structure for which a functionalized thiophene derivative could serve as a precursor.

Construction of Biologically Active Scaffolds

The development of novel therapeutic agents often relies on the construction of new molecular scaffolds that can interact with biological targets. The unique combination of a chiral alcohol and a brominated thiophene ring makes this compound an attractive building block for creating such scaffolds. The thiophene ring is a common feature in many biologically active compounds, exhibiting a wide range of activities, including antiviral and antifungal properties. The bromine atom allows for the facile introduction of various substituents via cross-coupling reactions, enabling the generation of a library of diverse molecules for biological screening. For example, derivatives of this scaffold could be explored for their potential as intermediates in the synthesis of antiviral or antifungal agents.

Functional Group Transformations and Derivatizations of this compound

The hydroxyl group of this compound is a key site for chemical modification, allowing for its incorporation into larger molecules and for the implementation of protecting group strategies essential in multi-step syntheses.

Derivatization of the Hydroxyl Group

The reactivity of the secondary alcohol in this compound allows for a variety of transformations, including esterification and etherification. These reactions are not only crucial for building more complex structures but also for protecting the hydroxyl group from undesired reactions during subsequent synthetic steps.

In the course of a complex synthesis, it is often necessary to temporarily "mask" or protect a reactive functional group like an alcohol to prevent it from interfering with reactions at other sites in the molecule. masterorganicchemistry.com This is achieved by converting the functional group into a less reactive derivative, known as a protecting group, which can be cleanly removed later in the synthesis. masterorganicchemistry.com

Esterification: The hydroxyl group of this compound can be readily converted into an ester. This not only serves as a protecting group but can also be a key linkage in the final target molecule. Common esterification methods involve reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base. For instance, reaction with acetyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) would yield the corresponding acetate (B1210297) ester. The choice of the ester can be tailored to control its stability and the conditions required for its removal.

| Reaction | Reagents | Product | Purpose |

| Acetylation | Acetyl chloride, Pyridine | (S)-1-(4-Bromothiophen-2-yl)ethyl acetate | Protection of the hydroxyl group |

| Benzoylation | Benzoyl chloride, Triethylamine | (S)-1-(4-Bromothiophen-2-yl)ethyl benzoate | Protection of the hydroxyl group |

Etherification: The formation of an ether is another common strategy for protecting the hydroxyl group. Benzyl (B1604629) ethers are widely used protecting groups due to their stability under a variety of reaction conditions and their facile removal by hydrogenolysis. The etherification of this compound can be achieved by treating it with a benzyl halide, such as benzyl bromide, in the presence of a base like sodium hydride. Other ether protecting groups, such as silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), are also valuable and can be installed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole.

| Reaction | Reagents | Product | Purpose |

| Benzylation | Benzyl bromide, Sodium hydride | (S)-1-((4-Bromothiophen-2-yl)methoxy)benzene | Protection of the hydroxyl group |

| Silylation | tert-Butyldimethylsilyl chloride, Imidazole | (S)-tert-Butyldimethyl((1-(4-bromothiophen-2-yl)ethyl)oxy)silane | Protection of the hydroxyl group |

The strategic application of these esterification and etherification reactions is crucial for the successful utilization of this compound as a chiral building block in the synthesis of complex and biologically important molecules. The ability to selectively protect and deprotect the hydroxyl group allows for precise control over the synthetic route, enabling the construction of intricate molecular architectures with high levels of stereochemical purity.

Oxidation to Ketones with Retention of Chirality (if applicable to specific derivatives)

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic chemistry. In the context of chiral alcohols like this compound, the stereochemical integrity of adjacent stereocenters during such an oxidation is a critical consideration, though the chirality of the oxidized carbon itself is lost. While direct studies on the oxidation of this compound are not extensively documented in the reviewed literature, the asymmetric oxidation of prochiral sulfides to chiral sulfoxides is a well-established field, often employing chiral ligands derived from various scaffolds. researchgate.net This highlights the broader interest in chiral sulfur-containing compounds in medicinal chemistry. researchgate.net The principles of stereoselective oxidation are paramount, and various transition metal complexes have been explored for their ability to catalyze such reactions with high enantioselectivity. researchgate.net

Transformations Involving the Bromine Atom

The bromine atom at the 4-position of the thiophene ring is a key handle for introducing molecular diversity through cross-coupling and lithiation reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom on the thiophene ring of this compound makes it an ideal substrate for such transformations. youtube.comrsc.org

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating C-C bonds by coupling an organoboron compound with a halide. libretexts.orgyoutube.com Thiophene derivatives readily participate in Suzuki-Miyaura coupling reactions. For instance, 2-bromothiophene (B119243) can be coupled with aryl boronic acids to form aryl-thiophene monomers and dimers. carroll.edu The reaction is generally tolerant of various functional groups and can be carried out under mild conditions. libretexts.orgnih.gov The choice of catalyst, base, and solvent is crucial for optimizing the reaction yield and can be adapted for different substrates. mdpi.comresearchgate.netmdpi.com

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, producing aryl amines from aryl halides. wikipedia.orgorganic-chemistry.orgacsgcipr.org The Buchwald-Hartwig amination has been successfully applied to polysubstituted bromothiophenes under mild conditions. researchgate.net The reaction is sensitive to the electronic properties of the coupling partners, with electron-donating groups on the aniline (B41778) generally leading to better results. researchgate.net The development of specialized ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines and aryl halides. wikipedia.org

The table below summarizes representative conditions for these cross-coupling reactions with bromothiophene derivatives.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions with Bromothiophene Derivatives

| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | Optimized | Good | mdpi.com |

| Suzuki-Miyaura | Pd(OAc)₂ | - | K₃PO₄ | Water | 80 °C | - | nih.gov |

| Buchwald-Hartwig | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 120 °C | Moderate to High | researchgate.netresearchgate.net |

Bromine-lithium exchange is a powerful method for converting aryl bromides into highly reactive organolithium species. These intermediates can then be quenched with a variety of electrophiles to introduce new functional groups. The lithiation of N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines followed by quenching with electrophiles demonstrates the utility of this approach for creating substituted heterocyclic compounds. nih.gov This strategy allows for the introduction of a wide range of substituents, leading to diverse molecular scaffolds. nih.gov

Modifications of the Thiophene Ring

The thiophene ring itself can undergo chemical modifications, primarily through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution: The reactivity of the thiophene ring towards electrophiles is influenced by the nature of the substituents present. rsc.org Halogenation, nitration, and sulfonation are common electrophilic aromatic substitution reactions. masterorganicchemistry.comyoutube.com The position of substitution is directed by the existing groups on the ring. For substituted thiophenes, the rate of electrophilic substitution, such as chlorination and bromination, is significantly affected by the electronic nature of the substituent. rsc.org While the bromine atom is deactivating, the hydroxyl group of the side chain can influence the regioselectivity of the substitution. The mechanism of these reactions typically involves the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion. libretexts.orglibretexts.org

Computational Chemistry and Theoretical Studies on S 1 4 Bromothiophen 2 Yl Ethanol

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and stability of (S)-1-(4-Bromothiophen-2-yl)ethanol are dictated by a delicate balance of steric repulsions, intramolecular interactions, and stereoelectronic effects. Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers) and the energy barriers between them.

A common computational strategy for exploring the conformational landscape begins with molecular mechanics (MM), a method that uses classical physics to model molecular structures. MM is computationally inexpensive and allows for a broad search of possible conformations by systematically rotating the single bonds, specifically the C-C bond of the ethanol (B145695) side chain and the C-thiophene bond.

Following the initial MM scan, the low-energy conformers are typically subjected to more rigorous calculations using Density Functional Theory (DFT). DFT is a quantum mechanical method that provides a more accurate description of the electronic structure. alquds.edu A widely used functional for such calculations is B3LYP, often paired with a basis set like 6-31G(d) or higher, to perform geometry optimization. alquds.edu This process refines the initial structures and calculates their relative energies, allowing for the identification of the global minimum energy conformation and the Boltzmann population of other low-lying conformers at a given temperature. Theoretical calculations on related bromothiophene structures have successfully employed DFT to determine stable geometries and compare them with experimental data.

Table 1: Representative Calculated Energies for Hypothetical Conformers of this compound This table is illustrative, based on typical computational outputs.

| Conformer | Dihedral Angle (Br-C4-C2-C_ethanol) | Method | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|---|

| A (Global Minimum) | ~120° | DFT/B3LYP/6-311+G(d,p) | 0.00 | 75.3 |

| B | ~ -60° | DFT/B3LYP/6-311+G(d,p) | 1.15 | 15.1 |

| C | ~180° | DFT/B3LYP/6-311+G(d,p) | 1.80 | 9.6 |

The relative stability of different conformers is governed by subtle intramolecular forces.

Hydrogen Bonding: A key interaction is the potential for an intramolecular hydrogen bond between the hydroxyl (-OH) group's hydrogen and the sulfur atom of the thiophene (B33073) ring or, less likely, the bromine atom. The geometry and strength of this interaction would significantly influence the orientation of the ethanol side chain relative to the ring.

Stereoelectronic Effects: These effects arise from the interaction between electron orbitals. wikipedia.org A crucial stereoelectronic effect is hyperconjugation, which involves a stabilizing interaction between a filled (donor) orbital and a nearby empty (acceptor) orbital. researchgate.net In this molecule, interactions such as the overlap between a filled C-H sigma bonding orbital (σ) and an empty C-O anti-bonding orbital (σ*) can influence the rotational barrier around the C-C bond. wikipedia.org This type of interaction is highly dependent on the dihedral angle between the participating bonds and often favors a gauche arrangement over an anti one, a phenomenon known as the gauche effect. wikipedia.org The electron-withdrawing nature of the bromine atom and the electronic properties of the thiophene ring also modulate the electron density throughout the molecule, further influencing these stabilizing interactions. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, ECD Spectra)

Computational methods are invaluable for predicting spectroscopic properties, which can aid in structure verification and the interpretation of experimental data.

For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The optimized geometries of the most stable conformers are used to compute the magnetic shielding tensors for each nucleus. These values are then referenced against a standard (e.g., tetramethylsilane, TMS) to predict the ¹H and ¹³C chemical shifts. Comparing these predicted shifts with experimental data provides strong support for the calculated structure.

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) This table is for illustrative purposes to show how computational data is presented. Experimental values are required for a real comparison.

| Proton | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Difference (ppm) |

|---|---|---|---|

| H (Thiophene C3) | 7.15 | - | - |

| H (Thiophene C5) | 7.08 | - | - |

| CH (Ethanol) | 5.12 | - | - |

| CH3 (Ethanol) | 1.55 | - | - |

| OH | 2.50 | - | - |

For a chiral molecule like this compound, Electronic Circular Dichroism (ECD) spectroscopy is a critical technique for determining its absolute configuration. The ECD spectrum can be simulated using Time-Dependent Density Functional Theory (TD-DFT). unipi.it This method calculates the electronic transitions and their corresponding rotational strengths for the lowest-energy conformer (or a Boltzmann-averaged ensemble of conformers). nih.gov The calculated rotational strengths are then plotted against wavelength, typically broadened with a Gaussian function, to generate a theoretical ECD spectrum. unipi.it A match between the signs and shapes of the Cotton effects in the simulated spectrum for the (S)-enantiomer and the experimental spectrum provides a confident assignment of the absolute configuration. sci-hub.semdpi.com